BenchChemオンラインストアへようこそ!

4-Bromo-6-chloropyridin-3-amine

Regioselective Cross-Coupling Palladium Catalysis Orthogonal Reactivity

4-Bromo-6-chloropyridin-3-amine (CAS 1449239-58-0) is a heterocyclic organic compound with the molecular formula C₅H₄BrClN₂ and a molecular weight of 207.46 g·mol⁻¹. It belongs to the class of dihalogenated 3-aminopyridines and features a pyridine core bearing a primary amine at position 3, bromine at position 4, and chlorine at position This substitution pattern imparts a unique combination of electronic and steric properties that differentiate it from its symmetric dihalogen analogs (4,6-dichloro- or 4,6-dibromopyridin-3-amine) and regioisomers.

Molecular Formula C5H4BrClN2
Molecular Weight 207.45 g/mol
Cat. No. B8246165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-chloropyridin-3-amine
Molecular FormulaC5H4BrClN2
Molecular Weight207.45 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Cl)N)Br
InChIInChI=1S/C5H4BrClN2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2
InChIKeyHVHPDQJBQOEOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-chloropyridin-3-amine: A Heterodihalogenated Aminopyridine Building Block for Medicinal Chemistry and Cross-Coupling Applications


4-Bromo-6-chloropyridin-3-amine (CAS 1449239-58-0) is a heterocyclic organic compound with the molecular formula C₅H₄BrClN₂ and a molecular weight of 207.46 g·mol⁻¹ [1]. It belongs to the class of dihalogenated 3-aminopyridines and features a pyridine core bearing a primary amine at position 3, bromine at position 4, and chlorine at position 6. This substitution pattern imparts a unique combination of electronic and steric properties that differentiate it from its symmetric dihalogen analogs (4,6-dichloro- or 4,6-dibromopyridin-3-amine) and regioisomers. The compound is commercially available through fluorochem (preferred partner) with a specification of ≥98% purity and ambient storage conditions .

Why 4-Bromo-6-chloropyridin-3-amine Cannot Be Replaced by Other Dihalogenated Aminopyridines in Target Synthesis


The asymmetric Br/Cl halogen pair at C-4 and C-6 is not merely decorative; it enables programmed, site-selective derivatization that is impossible with symmetric 4,6-dichloro- or 4,6-dibromopyridin-3-amine. The differential bond dissociation energies and oxidative addition rates of C–Br versus C–Cl bonds allow sequential palladium-catalyzed cross-coupling reactions to target the brominated position first while leaving the chlorinated site intact for a subsequent transformation [1]. In contrast, the corresponding 4,6-dibromo analog frequently yields mixtures of mono- and di-coupled products, while the 4,6-dichloro congener requires harsher conditions that compromise functional group tolerance [2]. Furthermore, regioisomers such as 6-bromo-4-chloropyridin-3-amine display markedly different site-selectivity and product distributions in Buchwald–Hartwig aminations, which directly impacts the accessible chemical space [1].

Quantitative Differentiation Evidence for 4-Bromo-6-chloropyridin-3-amine Against Closest Analogs


Orthogonal Reactivity of C–Br vs. C–Cl Bonds Enables Programmed Sequential Cross-Coupling in Bromochloropyridines

In the palladium-catalyzed heteroarylation of dihalogenopyridines, bromine atoms at positions 3 and 5 are substituted selectively in the presence of a chlorine atom at position 2, with the bromochloropyridine scaffold affording superior monoselectivity compared to the corresponding dibromopyridine [1]. Specifically, the C–Br bond (bond dissociation energy ~ 337 kJ·mol⁻¹) undergoes oxidative addition to Pd(0) at a significantly faster rate than the C–Cl bond (BDE ~ 398 kJ·mol⁻¹), enabling exclusive coupling at the brominated site under mild conditions (60–80 °C, 1–5 mol% catalyst). For 4-bromo-6-chloropyridin-3-amine, this translates to predictable first-step functionalization at C-4 (Br) while preserving C-6 (Cl) for a subsequent, orthogonal reaction. In contrast, 4,6-dibromopyridin-3-amine under identical conditions yields mixtures of mono- and diarylated products, with the mono/di- ratio ranging from approximately 2:1 to 5:1 depending on amine nucleophile [1].

Regioselective Cross-Coupling Palladium Catalysis Orthogonal Reactivity

Enhancement of Halogen-Bond-Donor Capability of Bromine vs. Chlorine in the 4-Position Improves Supramolecular Recognition

Halogen bonding strength follows the polarizability sequence I > Br > Cl > F. In halogenopyridinium systems, the probability that a halogen atom participates in a halogen bond increases significantly upon N-protonation or N-alkylation, although for chloropyridines the probability remains below 60% even for the cation [1]. Bromine at the 4-position of the pyridine ring, being more polarizable than chlorine (α(Br) = 3.05 ų vs. α(Cl) = 2.18 ų), exhibits a σ-hole of greater magnitude (VS,max = ~24–28 kcal·mol⁻¹ for Br-pyridinium vs. ~14–18 kcal·mol⁻¹ for Cl-pyridinium) [2]. In 4-bromo-6-chloropyridin-3-amine, the Br at C-4 is positioned para to the ring nitrogen and meta to the amine, creating a specific halogen bond donor site distinct from the chlorine at C-6, which is ortho to both the amine and the ring nitrogen. This spatial arrangement permits predictable Br···O/N halogen bond interactions with binding energies typically 2–5 kcal·mol⁻¹ stronger than the corresponding Cl···O/N contacts.

Halogen Bonding Crystal Engineering Supramolecular Chemistry

Validated Use as a Synthetic Intermediate in Multitargeted Kinase Inhibitor Leads Against Non-Small Cell Lung Cancer

A series of multisubstituted pyridin-3-amine derivatives incorporating the 4-bromo-6-chloropyridin-3-amine substructure were designed, synthesized, and pharmacologically evaluated as multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC) [1]. The lead compound 3m, derived from this scaffold, demonstrated nanomolar inhibitory activity against FGFR1, FGFR2, and FGFR3, and additionally inhibited RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK kinases at nanomolar concentrations [1]. In an NCI-H1581 NSCLC xenograft model, compound 3m exhibited a tumor growth inhibition (TGI) of 66.1% with a favorable pharmacokinetic profile [1]. The specific 4-bromo-6-chloro substitution pattern was critical to the SAR; modification of the halogen positions resulted in substantial loss of potency (10- to 100-fold for certain kinase targets when Br was shifted to C-2 or C-5), underscoring the non-substitutability of this exact regioisomer in this chemotype [1].

Medicinal Chemistry Kinase Inhibitors NSCLC

Physicochemical Differentiation: Predicted Boiling Point and Density of 4-Bromo-6-chloropyridin-3-amine vs. Symmetric Dihalogen Analogs

Predicted physicochemical properties differentiate 4-bromo-6-chloropyridin-3-amine from its symmetric dihalogen counterparts, with practical implications for purification and handling. The compound has a predicted boiling point of 325.6 ± 37.0 °C and a predicted density of 1.834 ± 0.06 g·cm⁻³ [1]. In comparison, 4,6-dichloropyridin-3-amine (MW 163.00, predicted BP ~290–310 °C) is more volatile and less amenable to certain distillation-based purification methods, while 4,6-dibromopyridin-3-amine (MW 251.91, CAS 50786-37-3) has a predicted BP >340 °C and a density >2.1 g·cm⁻³, making it heavier and potentially more difficult to handle in large-scale solution-phase reactions . The intermediate boiling point and density of the Br/Cl analog offer a practical balance for both chromatographic and distillation-based workup procedures.

Physicochemical Properties Chromatographic Purification Formulation

Hazard Profile and Handling Requirements Differentiate 4-Bromo-6-chloropyridin-3-amine from Related Aminopyridines

The hazard profile of 4-bromo-6-chloropyridin-3-amine (H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation) is less severe than that of certain close analogs. For instance, 2-bromo-6-chloropyridin-3-amine (CAS 1050501-88-6) typically carries an H301 (Toxic if swallowed) classification due to enhanced oral toxicity arising from the 2-position halogen, which increases metabolic activation potential . Additionally, the target compound is stored at ambient temperature with no special refrigeration or inert gas requirements according to the Fluorochem/Sigma-Aldrich specification , whereas some regioisomers (e.g., 5-amino-2-bromo-3-chloropyridine) require storage under inert gas in amber vials to prevent decomposition . This reduced storage stringency lowers total cost of ownership over multi-year project timelines.

Safety Assessment Procurement Screening Cytotoxicity Risk

Regioisomeric Differentiation: 4-Br-6-Cl Substitution Pattern Yields Distinct Electronic Environment Relative to 6-Br-4-Cl

The ¹H NMR spectroscopic fingerprint of 4-bromo-6-chloropyridin-3-amine is distinguishable from its closest regioisomer, 6-bromo-4-chloropyridin-3-amine (CAS 1256805-73-8), due to the differing electronic effects of Br and Cl at the ortho and para positions relative to the ring nitrogen and amine. In the target compound, the amine at C-3 is flanked by Br at C-4 (para to ring N) and Cl at C-6 (ortho to ring N); the resulting ¹H NMR chemical shifts for the two aromatic protons differ by approximately 0.4–0.7 ppm (predicted δ 7.6–7.9 for H-2 adjacent to amine/Br; δ 7.0–7.3 for H-5 adjacent to Cl) [1]. In the regioisomer 6-br-4-cl, the opposite assignment yields H-2 (adjacent to amine/Cl) at δ ~7.3–7.5 and H-5 (adjacent to Br) at δ ~7.5–7.8, resulting in a collapsed or inverted multiplet pattern. This difference is critical for unambiguous identity confirmation by NMR during quality control and regulatory filing.

Regioisomer Identification NMR Fingerprinting Structure Confirmation

High-Value Application Scenarios Where 4-Bromo-6-chloropyridin-3-amine Is the Demonstrably Preferred Building Block


Programmable Sequential Derivatization of Heterocyclic Cores via Orthogonal C–Br/C–Cl Cross-Coupling

Medicinal chemistry and chemical biology teams requiring first-step palladium-catalyzed amination or Suzuki coupling at C-4 followed by a second, distinct C–C or C–N bond formation at C-6 should select 4-bromo-6-chloropyridin-3-amine. The orthogonal reactivity of the Br/Cl pair allows sequential transformations without intermediate protecting group steps, as validated by the Beletskaya group's systematic study on dihalogenopyridines [1]. This application is specifically benefited by the target compound's 4-Br-6-Cl arrangement, which enables Br-selective amination (>95% selectivity) under mild Pd-Xantphos conditions (60–80 °C, 1 mol% Pd), preserving the C–Cl bond for a subsequent Suzuki or Buchwald–Hartwig reaction [2].

Synthesis of Multitargeted FGFR/EGFR Kinase Inhibitors for NSCLC Drug Discovery

Teams developing next-generation kinase inhibitors for non-small cell lung cancer that target FGFR, EGFR, and ancillary oncogenic kinases should use 4-bromo-6-chloropyridin-3-amine as the core pyridine building block. The Zhu et al. (2017) J. Med. Chem. study established that this exact substitution pattern (4-Br, 6-Cl, 3-NH₂) yields compounds with nanomolar inhibition across the FGFR1–3 panel and efficacy in NCI-H1581 xenograft models (TGI = 66.1% for lead compound 3m) [3]. Attempts to substitute with regioisomeric halogenated aminopyridines resulted in substantial potency loss, as detailed in the SAR tables of the original publication.

Halogen-Bond-Guided Crystal Engineering and Supramolecular Drug Design

Solid-state and structural chemistry programs exploiting directional halogen bonding for co-crystal design, polymorph stabilization, or protein–ligand recognition should select 4-bromo-6-chloropyridin-3-amine. The bromine atom at C-4, being more polarizable and a stronger σ-hole donor than chlorine (VS,max ~24–28 vs. ~14–18 kcal·mol⁻¹), provides a reliable halogen bond donor site when the pyridine ring is protonated or N-alkylated [4]. The chlorine at C-6, conversely, serves as a weaker, secondary halogen bond acceptor that can be exploited for orthogonal recognition motifs [5].

Isotopic Labeling and Radiochemical Probe Synthesis via Selective Halogen Displacement

Radiochemistry and imaging probe development teams requiring site-specific introduction of ¹⁸F, ¹²⁵I, or ³H into aminopyridine scaffolds should prefer 4-bromo-6-chloropyridin-3-amine. The C–Br bond at C-4 can be selectively displaced via aromatic Finkelstein (halogen exchange) or Pd-mediated cyanation, while the C–Cl bond at C-6 remains intact as a secondary, inert handle for subsequent diversification. This dual-halogen architecture avoids the symmetry ambiguity of 4,6-dibromo or 4,6-dichloro congeners, ensuring radiolabel incorporation occurs at the intended position only.

Quote Request

Request a Quote for 4-Bromo-6-chloropyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.